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Compound of Interest

Compound Name: (3-Methylphenoxy)acetyl chloride

CAS No.: 40926-72-5

Cat. No.: B1313055

Get Quote

(3-Methylphenoxy)acetyl chloride is a reactive acyl chloride derivative incorporating a meta-

substituted aromatic ether. As a key intermediate in the synthesis of various fine chemicals,

agrochemicals, and pharmaceuticals, its structural integrity is paramount. Nuclear Magnetic

Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the primary analytical

tool for unequivocal structure verification and purity assessment. This guide provides a

comprehensive, first-principles prediction of the ¹H NMR spectrum of (3-
Methylphenoxy)acetyl chloride, moving beyond simple data reporting to explain the causal

electronic and structural factors that govern the spectral output. Our analysis is grounded in

established spectroscopic principles, providing researchers with a robust framework for

interpreting their own experimental data.

Molecular Structure and Proton Environments
To deconstruct the spectrum, we must first identify the unique proton environments within the

molecule. Due to the meta-substitution pattern on the benzene ring, all four aromatic protons

are chemically non-equivalent. Additionally, we have the methylene protons of the acetyl group

and the methyl protons on the ring.
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Caption: Structure of (3-Methylphenoxy)acetyl chloride with labeled proton environments.

This results in a total of six distinct signals in the ¹H NMR spectrum:

Four signals in the aromatic region (H-2, H-4, H-5, H-6).

One signal for the methylene protons (-O-CH₂-COCl).

One signal for the methyl protons (-CH₃).

Predicted ¹H NMR Spectral Parameters
The following table summarizes the predicted chemical shifts (δ), integration values, and

splitting patterns (multiplicity) for each unique proton environment in (3-Methylphenoxy)acetyl
chloride, assuming a standard deuterated chloroform (CDCl₃) solvent.
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Proton Label
Predicted
Chemical Shift
(δ, ppm)

Integration
Predicted
Multiplicity

Expected
Coupling
Constants (J,
Hz)

H-5 ~7.20 - 7.30 1H Triplet (t) or ddd

³J(H5-H4) ≈ 7.5-

8.5³J(H5-H6) ≈

7.5-8.5

H-6 ~6.85 - 6.95 1H

Doublet of

doublets (dd) or

dt

³J(H6-H5) ≈ 7.5-

8.5⁴J(H6-H2) ≈

2.0-3.0

H-4 ~6.80 - 6.90 1H

Doublet of

doublets (dd) or

dt

³J(H4-H5) ≈ 7.5-

8.5⁴J(H4-H2) ≈

2.0-3.0

H-2 ~6.75 - 6.85 1H
Triplet (t) or

narrow multiplet

⁴J(H2-H6) ≈ 2.0-

3.0⁴J(H2-H4) ≈

2.0-3.0

-CH₂- ~4.85 - 4.95 2H Singlet (s) None

-CH₃ ~2.30 - 2.40 3H Singlet (s) None

Detailed Spectral Analysis and Rationale
The Aromatic Region (δ 6.5-8.0 ppm)
The chemical shifts and coupling patterns of the aromatic protons are governed by the

electronic effects of the two ring substituents: the electron-donating methyl group (-CH₃) and

the electron-donating phenoxy group (-O-CH₂COCl). The oxygen atom is a strong ortho-, para-

director via resonance, while the methyl group is a weaker ortho-, para-director. Protons on a

benzene ring typically resonate around 7.26 ppm in CDCl₃.

H-5: This proton is meta to both the methyl and the phenoxy groups, experiencing the least

electronic influence from them. It is flanked by two neighboring protons (H-4 and H-6),

leading to a predicted triplet, assuming the coupling constants are similar (³J(H5-H4) ≈ ³J(H5-
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H6)). Its chemical shift is expected to be the furthest downfield in the aromatic region, close

to that of unsubstituted benzene.[1]

H-6 & H-4: These protons are ortho to the methyl group and ortho/para to the strongly

electron-donating oxygen atom, respectively. They will be significantly shielded (shifted

upfield). H-6 will be split by H-5 (ortho coupling, ³J ≈ 7.5-8.5 Hz) and by H-2 (meta coupling,

⁴J ≈ 2-3 Hz), appearing as a doublet of doublets.[2][3] Similarly, H-4 will be split by H-5

(ortho) and H-2 (meta), also resulting in a doublet of doublets. Their chemical shifts will be

very similar.

H-2: This proton is positioned between the two substituents and is ortho to the phenoxy

group and para to the methyl group. It will experience the strongest shielding effect and thus

appear at the most upfield position. It has two meta-coupling partners (H-4 and H-6). If the

coupling constants are resolved, it may appear as a narrow triplet or multiplet (⁴J ≈ 2-3 Hz).

The Methylene Protons (-O-CH₂-COCl, δ ~4.9 ppm)
The methylene protons are situated between two powerful electron-withdrawing groups: the

phenoxy oxygen and the acetyl chloride carbonyl group. This dual influence causes a

significant deshielding effect, shifting the signal far downfield. Protons adjacent to an ether

oxygen typically appear in the 3.3-4.5 ppm range[4], while those alpha to a carbonyl are found

around 2.1-2.6 ppm[5]. The combined effect pushes the chemical shift even lower. For the

parent compound, phenoxyacetyl chloride, this signal appears as a sharp singlet at 4.88 ppm.

[6] Since there are no adjacent protons, the signal is predicted to be a singlet.

The Methyl Protons (-CH₃, δ ~2.3 ppm)
The methyl protons are attached directly to the aromatic ring. This benzylic position causes a

downfield shift compared to a typical alkane methyl group (which appears around 0.8-1.0 ppm).

The typical range for an aromatic methyl group is 2.4-2.7 ppm.[4] Given the presence of the

electron-donating ether group on the same ring, a slight upfield shift from this range is

anticipated. With no adjacent protons, this signal will appear as a sharp singlet.

Experimental Protocol: ¹H NMR Spectrum
Acquisition
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This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum

of (3-Methylphenoxy)acetyl chloride.

Objective: To acquire a quantitative and high-resolution ¹H NMR spectrum for structural

verification.

Materials:

(3-Methylphenoxy)acetyl chloride (5-10 mg)

Deuterated Chloroform (CDCl₃), 99.8 atom % D, with 0.03% (v/v) Tetramethylsilane (TMS)

5 mm NMR Tube, Grade A

Pasteur pipette

Vial and spatula
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Sample Preparation

Data Acquisition (400 MHz Spectrometer)

Data Processing & Analysis

Weigh ~10 mg of sample
into a clean vial.

Add ~0.7 mL of CDCl₃
with TMS.

Vortex to dissolve.

Transfer solution to
NMR tube via pipette.

Insert sample and lock
on CDCl₃ signal.

Shim magnet coils for
optimal field homogeneity.

Set acquisition parameters:
- Scans (ns) = 16

- Relaxation delay (d1) = 5s
- Pulse angle = 90°

Acquire Free Induction
Decay (FID).

Apply Fourier Transform
to FID.

Phase correct the spectrum.

Calibrate TMS signal to 0.00 ppm.

Integrate all signals and
analyze multiplicities.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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